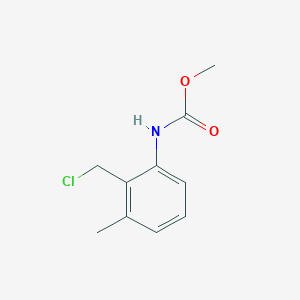
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzyl chloride, featuring a methyl group at the 2-position and a methoxycarbonylamino group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate typically involves the chlorination of 2-Methyl-6-methoxycarbonylaminotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Methyl-6-methoxycarbonylaminotoluene
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The methoxycarbonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Azide, thiocyanate, or other substituted derivatives.
Oxidation: 2-Methyl-6-methoxycarbonylaminobenzoic acid.
Reduction: 2-Methyl-6-aminobenzyl chloride.
Aplicaciones Científicas De Investigación
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The methoxycarbonylamino group can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Benzyl Chloride: Lacks the methyl and methoxycarbonylamino groups, making it less specific in its applications.
2-Methylbenzyl Chloride: Lacks the methoxycarbonylamino group, resulting in different reactivity and applications.
6-Methoxycarbonylaminobenzyl Chloride: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is unique due to the presence of both the methyl and methoxycarbonylamino groups, which confer specific reactivity and potential applications in various fields. Its structure allows for targeted interactions in biological systems and specific transformations in organic synthesis.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl N-[2-(chloromethyl)-3-methylphenyl]carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
BDQNBWFURXUSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)OC)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














